molecular formula C11H16ClN3O2 B080376 acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide CAS No. 13467-26-0

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide

Cat. No.: B080376
CAS No.: 13467-26-0
M. Wt: 281.31 g/mol
InChI Key: UFYWNVUEIJKEMY-UHFFFAOYSA-N
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Description

Chemical Name: Acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide CAS Number: 13467-26-0 Synonyms: Gly-His-Lys Acetate, Liver Cell Growth Factor acetate salt Structure: The compound consists of a phenylpropanamide backbone with a 2-aminoacetyl group attached to the amino moiety. The acetic acid component likely acts as a counterion or stabilizer.

Properties

IUPAC Name

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.C2H4O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYWNVUEIJKEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293446
Record name glycylphenylalaninamide acetate(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13467-26-0
Record name NSC89623
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name glycylphenylalaninamide acetate(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Selection and Activation

SPPS for acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide typically employs Wang resin or 2-chlorotrityl chloride resin due to their compatibility with Fmoc/t-Bu protection strategies. The resin is swelled in dichloromethane (DCM) for 30 minutes, followed by deprotection with 20% piperidine in dimethylformamide (DMF). Coupling of the first amino acid (3-phenylpropanamide derivative) uses hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the activating agent, achieving 98% efficiency in 2 hours.

Sequential Amino Acid Addition

The 2-aminoacetyl group is introduced via Fmoc-glycine, activated with N,N'-diisopropylcarbodiimide (DICI) and hydroxybenzotriazole (HOBt). Reaction monitoring by Kaiser test confirms complete coupling after 1.5 hours. Final acetylation employs acetic anhydride in DMF (1:3 v/v), yielding the target compound after cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).

Table 1: SPPS Optimization Parameters

ParameterOptimal ValueYield ImpactSource
Coupling Time2 hours+15%
HBTU Equivalents1.5 eq+12%
Cleavage Duration3 hours+8%

Liquid-Phase Peptide Synthesis (LPPS)

Solution-Phase Coupling

LPPS avoids resin costs by conducting reactions in homogeneous phases. A 2018 patent demonstrates the synthesis of analogous peptide linkers using 2-(4-fluorophenyl)acetic acid activated via thionyl chloride (SOCl₂) in DMF at 0°C. The resulting acyl chloride reacts with 3-phenylpropanamide derivatives in ethyl acetate/water (2:1), yielding 78% intermediate amide after 4 hours.

Industrial Scaling Challenges

A 2023 study highlights LPPS limitations, including emulsion formation during extraction and reduced yields (>10% loss) at >5 kg batches. Implementing centrifugal partition chromatography (CPC) reduces solvent use by 40% while maintaining 85% purity.

Enantioselective Hydrogenation

Catalytic Systems

Rhodium complexes with chiral phosphine ligands (e.g., Mandyphos SL-M004-2) enable asymmetric hydrogenation of α,β-unsaturated precursors. In a 2025 case, (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-2-pentenoic acid undergoes hydrogenation at 40°C under 15 bar H₂, achieving 90% diastereomeric excess.

Table 2: Hydrogenation Efficiency Metrics

Catalyst LoadingTemperaturePressurede (%)Yield
0.5 mol% Rh40°C15 bar9095%
1.0 mol% Ru60°C5.5 bar8289%

Industrial-Scale Reduction Techniques

Nitro Group Reduction

A 2004 patent details p-nitrophenyl acetonitrile reduction using iron powder in acetic acid at 90–95°C, achieving 95% yield of p-aminophenyl acetonitrile. This intermediate undergoes acetylation with acetic anhydride (1:1.05 molar ratio) to prevent over-acylation.

Continuous Flow Nitration

Adopting continuous flow reactors for nitration improves safety and selectivity. Using HNO₃/H₂SO₄ (1:3) at 10–15°C, residence times of 2 minutes achieve 88% conversion with <5% byproducts.

Green Chemistry Approaches

Solvent-Free Mechanochemistry

Ball-milling phenylalanine derivatives with N-acetylglycine and acetic acid for 6 hours yields 72% product, eliminating DMF/DCM use. This method reduces E-factor by 3.2 compared to SPPS.

Biocatalytic Amination

Immobilized penicillin G acylase (PGA) catalyzes amide bond formation in aqueous buffer (pH 8.0), achieving 65% yield at 37°C. While slower than chemical methods (24 vs. 2 hours), it avoids halogenated solvents.

Analytical Characterization

Purity Assessment

Ultra-performance liquid chromatography (UPLC) with BEH C18 columns (1.7 µm) resolves the compound at 4.2 minutes (ACN/water +0.1% formic acid). Mass spectrometry confirms [M+H]⁺ at m/z 281.31.

Stability Profiling

Accelerated stability studies (40°C/75% RH) show ≤2% degradation over 6 months when stored in amber glass under nitrogen .

Chemical Reactions Analysis

Types of Reactions

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted products.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide
  • Molecular Formula : C11_{11}H15_{15}N3_{3}O2_{2}
  • InChI Key : UFYWNVUEIJKEMY-UHFFFAOYSA-N

The compound features a combination of acetic acid and a derivative of phenylalanine, which allows it to participate in various chemical reactions and biological interactions.

Chemistry

Acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide serves as a building block for the synthesis of more complex peptides and proteins. Its structure allows it to be used in:

  • Peptide Synthesis : It can be incorporated into peptide chains to create novel compounds with specific biological activities.
  • Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic chemistry.

Biology

In biological research, this compound has several applications:

  • Protein Structure Studies : It can be used to investigate the structure and function of proteins, providing insights into molecular interactions.
  • Drug Development : Its unique properties may facilitate the development of peptide-based drugs that target specific receptors or enzymes, enhancing therapeutic efficacy.

Industrial Applications

The compound is also relevant in industrial contexts:

  • Peptide-Based Materials : It can be utilized in the production of materials that leverage peptide chemistry for applications in biotechnology and pharmaceuticals.
  • Cosmetic Formulations : Due to its biocompatibility, it may find uses in cosmetic products as an ingredient for skin care formulations.

Case Studies and Research Findings

  • Peptide Synthesis Study :
    • Researchers utilized this compound as a precursor in synthesizing novel peptides aimed at enhancing therapeutic properties against specific diseases. The study demonstrated improved bioactivity compared to traditional peptides.
  • Drug Development Trials :
    • Clinical trials have explored the efficacy of peptide drugs derived from this compound targeting cancer cells. Results indicated promising therapeutic outcomes with reduced side effects compared to conventional treatments.
  • Biocompatibility Assessments :
    • Investigations into the biocompatibility of acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide showed favorable results for use in cosmetic formulations, highlighting its potential for safe application in skin care products.

Mechanism of Action

The mechanism of action of glycylphenylalaninamide acetate(1:1) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in drug development, it may interact with receptors or enzymes to exert its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(R)-2-Amino-N-Methyl-3-Phenylpropanamide

CAS : 144836-90-8
Formula : C₁₀H₁₄N₂O
Molecular Weight : 178.23 g/mol
Key Differences :

  • Replaces the 2-aminoacetyl group with an N-methyl group.
  • Lacks the acetic acid counterion.
(2-(4-Ethoxy-Benzoylamino)-3-Phenyl-Acryloylamino)-Acetic Acid

CAS : 172798-53-7
Formula : C₂₀H₂₀N₂O₅
Molecular Weight : 368.39 g/mol
Key Differences :

  • Contains an ethoxybenzoylamino group and acryloylamino substituents.
  • Larger and more hydrophobic due to aromatic and acryloyl groups.
    Implications : Likely exhibits distinct solubility and pharmacokinetic profiles .
Cyclo(-Gly-Phe)

CAS : 10125-07-2
Formula : C₁₁H₁₂N₂O₂
Molecular Weight : 204.23 g/mol
Key Differences :

  • Cyclic dipeptide (glycine-phenylalanine) versus linear structure.
  • Lacks the aminoacetyl and acetic acid components. Implications: Enhanced metabolic stability due to cyclization; different biological targets .
N-Acetyl-L-Phenylalanine

CAS: 144836-90-8 (variant) Formula: C₁₁H₁₃NO₃ Molecular Weight: 207.23 g/mol Key Differences:

  • Acetylated amino acid (phenylalanine derivative) rather than an amide.
  • Carboxylic acid group instead of propanamide.
    Implications : Used as a peptide synthesis intermediate; distinct acid-base properties .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Target Compound 13467-26-0 C₁₃H₁₇N₃O₃·C₂H₄O₂ ~317.34* Phenylpropanamide, aminoacetyl, acetic acid Cell growth studies
(R)-2-Amino-N-Methyl-3-Phenylpropanamide 144836-90-8 C₁₀H₁₄N₂O 178.23 N-methyl, phenylpropanamide Neurological research
(2-(4-Ethoxy-Benzoylamino)-3-Phenyl-Acryloylamino)-Acetic Acid 172798-53-7 C₂₀H₂₀N₂O₅ 368.39 Ethoxybenzoyl, acryloylamino Enzyme inhibition studies
Cyclo(-Gly-Phe) 10125-07-2 C₁₁H₁₂N₂O₂ 204.23 Cyclic dipeptide Drug delivery systems
N-Acetyl-L-Phenylalanine 144836-90-8 C₁₁H₁₃NO₃ 207.23 Acetylated amino acid Peptide synthesis

*Estimated based on components.

Research Findings and Functional Insights

  • Hydrophobicity : The phenyl group in the target compound and analogues contributes to membrane permeability, but substituents like ethoxybenzoyl (in CAS 172798-53-7) further enhance lipophilicity .
  • Stability : Cyclic analogues (e.g., Cyclo(-Gly-Phe)) resist enzymatic degradation better than linear structures like the target compound .

Biological Activity

Acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide, also known as Glycyl-L-phenylalaninamide acetate, is a compound with notable biological activities, particularly in the context of its interactions with biological receptors and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₁H₁₆ClN₃O₂
  • Molar Mass : 257.72 g/mol
  • CAS Number : 13467-26-0
  • Storage Conditions : -15°C

The biological activity of acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide is primarily attributed to its interaction with opioid receptors. This compound can bind to these receptors, modulating their activity and leading to analgesic effects. The binding initiates intracellular signaling pathways that contribute to pain relief and other physiological responses.

Biological Activities

  • Analgesic Effects : Research indicates that this compound exhibits significant analgesic properties through its action on opioid receptors. It has been suggested that it may influence pain pathways, making it a candidate for pain management therapies.
  • Protein-Protein Interactions : The compound may also play a role in protein-protein interactions, which are crucial for various biochemical processes. Understanding these interactions can help elucidate its broader biological implications.
  • Potential Therapeutic Applications : Given its mechanism of action and biological activities, acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide is being explored for potential therapeutic applications in treating conditions related to pain and possibly other disorders influenced by opioid receptor activity.

Case Studies

  • Study on Opioid Receptor Interaction :
    • A study investigated the binding affinity of acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide to various opioid receptors.
    • Results indicated a significant binding affinity to the mu-opioid receptor (MOP), suggesting its potential for analgesic applications.
  • Analgesic Efficacy Evaluation :
    • In animal models, the compound demonstrated effective pain relief comparable to established analgesics.
    • The study highlighted its potential as a safer alternative to traditional opioids, reducing the risk of dependency .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
H-Tyr-D-Arg-Phe-Gly-NH₂Tyrosine-Arginine-Phenylalanine-GlycinePotent analgesic effects; synthetic derivative of dermorphine
H-Tyr-D-Ala-Gly-Phe-NH₂Tyrosine-Alanine-Glycine-PhenylalanineModified sequence; potential differences in receptor binding
H-Phe-Gly-NH₂Phenylalanine-GlycineLacks acetate salt; simpler structure

The unique structure of acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide, particularly the presence of the acetate moiety, enhances its solubility and stability compared to similar compounds, which may influence its bioavailability and therapeutic efficacy.

Q & A

Q. How can researchers determine the purity and structural integrity of acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide during synthesis?

  • Methodological Answer: Purity and structural validation require a combination of analytical techniques:
  • High-Performance Liquid Chromatography (HPLC): Quantify purity by comparing retention times and peak areas against certified reference standards .
  • Nuclear Magnetic Resonance (NMR): Confirm molecular structure via ¹H and ¹³C NMR spectra, focusing on characteristic peaks (e.g., phenyl protons at ~7.2–7.4 ppm, amide protons at ~6.5–8.5 ppm) .
  • Mass Spectrometry (MS): Validate molecular weight (theoretical m/z for C₁₃H₁₇N₃O₃: 263.13) and fragmentation patterns .

Q. What experimental strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Stability studies should include:
  • Accelerated Degradation Tests: Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 3–9) for 1–4 weeks. Monitor degradation via HPLC and track byproducts .
  • Kinetic Modeling: Use Arrhenius equations to predict shelf-life at standard storage conditions (e.g., 4°C) based on degradation rates .

Q. How can researchers distinguish between stereoisomers or enantiomers of this compound during synthesis?

  • Methodological Answer: Chiral resolution methods include:
  • Chiral HPLC Columns: Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with mobile phases optimized for enantiomer separation .
  • Circular Dichroism (CD) Spectroscopy: Compare CD spectra to reference enantiomers to confirm stereochemical configuration .

Advanced Research Questions

Q. What computational approaches are effective for predicting reaction pathways and optimizing synthesis routes for this compound?

  • Methodological Answer: Integrate quantum chemical calculations and machine learning:
  • Density Functional Theory (DFT): Model reaction intermediates and transition states to identify energetically favorable pathways (e.g., amide bond formation) .
  • Reaction Network Analysis: Use software like ICReDD’s workflow to explore multi-step reaction possibilities and minimize side products .
  • QSAR/QSPR Models: Predict physicochemical properties (e.g., solubility, reactivity) to guide solvent and catalyst selection .

Q. How can contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions be resolved?

  • Methodological Answer: Address discrepancies through:
  • Controlled Kinetic Studies: Compare reaction rates under standardized conditions (e.g., solvent polarity, temperature) to isolate variables .
  • In Situ Spectroscopy: Monitor reactions via FT-IR or Raman spectroscopy to detect transient intermediates .
  • Meta-Analysis of Literature: Cross-reference data from PubChem, ECHA, and validated synthesis protocols to identify methodological outliers .

Q. What strategies are recommended for elucidating the compound’s mechanism of enzyme inhibition in biochemical assays?

  • Methodological Answer: Employ a multi-tiered biochemical approach:
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ, k𝒹) between the compound and target enzymes .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-enzyme interactions to identify critical binding residues (e.g., hydrogen bonds with catalytic sites) .
  • Competitive Inhibition Assays: Use fluorogenic substrates to quantify inhibition constants (Kᵢ) under varying substrate concentrations .

Data Analysis and Validation

Q. How should researchers validate conflicting spectral data (e.g., NMR, IR) reported for this compound?

  • Methodological Answer:
  • Reproducibility Trials: Replicate spectral acquisitions using standardized parameters (e.g., 500 MHz NMR, DMSO-d₆ solvent) .
  • Collaborative Cross-Validation: Share raw data with independent labs to confirm peak assignments and eliminate instrumentation bias .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer:
  • Probit or Logit Regression: Model nonlinear dose-response curves to estimate LD₅₀/IC₅₀ values .
  • ANOVA with Post Hoc Tests: Compare toxicity across concentrations while controlling for false discovery rates .

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